N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide
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Overview
Description
N-{4-[2-(4-ETHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethylphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-ETHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE typically involves a multi-step process:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the quinazolinone core in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-ETHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-{4-[2-(4-ETHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-ETHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
N-{4-[2-(4-ETHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE can be compared with other quinazolinone derivatives:
Similar Compounds: Quinazolinone, 4-ethylquinazolinone, N-phenylacetamide.
Uniqueness: The presence of the ethylphenyl group and the specific substitution pattern on the quinazolinone core distinguishes it from other similar compounds, potentially leading to unique biological and pharmacological properties.
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-[2-(4-ethylphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-3-17-8-10-18(11-9-17)23-26-22-7-5-4-6-21(22)24(29)27(23)20-14-12-19(13-15-20)25-16(2)28/h4-15,23,26H,3H2,1-2H3,(H,25,28) |
InChI Key |
VDKPABSPZVHNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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